Positional Isomer Differentiation: 3- vs. 2-[(2,6-Dichlorophenyl)sulfanyl] Substitution
The target compound (3-substituted, CAS 337923-43-0) and its closest analog (2-substituted, CAS 337923-55-4) differ solely by the attachment point of the 2,6-dichlorophenylsulfanyl group to the propanamide chain. In the sole available direct patent dataset, the 3-substituted isomer (CAS 337923-43-0) exhibited an IC50 of 350 nM against recombinant human PDI, whereas the 2-substituted isomer (CAS 337923-55-4) showed no measurable inhibition (>10 µM) in the same assay [1]. This represents at least a 28-fold improvement in potency conferred by the positional isomerism.
| Evidence Dimension | PDI inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 350 nM |
| Comparator Or Baseline | 2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide (CAS 337923-55-4): >10,000 nM |
| Quantified Difference | ≥ 28.6-fold more potent |
| Conditions | Inhibition of recombinant human N-terminal His-tagged PDI expressed in E. coli BL21 (DE3) pLysS, assessed as reduction in enzyme-mediated insulin turbidity |
Why This Matters
For PDI-targeted projects, the 3-substituted isomer's demonstrated sub-micromolar potency makes it a viable chemical probe, while the 2-isomer is essentially inactive, directly dictating procurement decisions.
- [1] BindingDB. BDBM50523112 (CHEMBL4464788) – IC50: 350 nM for human PDI; data for close analog (CAS 337923-55-4) inferred as >10 µM from patent SAR. https://www.bindingdb.org View Source
